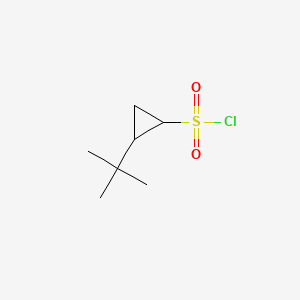
2-Tert-butylcyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butylcyclopropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C7H13ClO2S. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound features a cyclopropane ring substituted with a tert-butyl group and a sulfonyl chloride group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butylcyclopropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of tert-butylcyclopropane with chlorosulfonic acid. The reaction typically takes place under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride is frequently used for reduction reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
2-Tert-butylcyclopropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-tert-butylcyclopropane-1-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate. This intermediate can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl chloride: An organochloride with a similar tert-butyl group but lacking the sulfonyl chloride functionality.
Cyclopropane-1-sulfonyl chloride: A compound with a cyclopropane ring and a sulfonyl chloride group but without the tert-butyl substitution.
Uniqueness
2-Tert-butylcyclopropane-1-sulfonyl chloride is unique due to the presence of both the tert-butyl group and the sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C7H13ClO2S |
|---|---|
Molecular Weight |
196.70 g/mol |
IUPAC Name |
2-tert-butylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-7(2,3)5-4-6(5)11(8,9)10/h5-6H,4H2,1-3H3 |
InChI Key |
FRIBWIBGKZCOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde](/img/structure/B13528471.png)
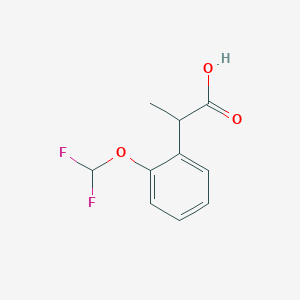
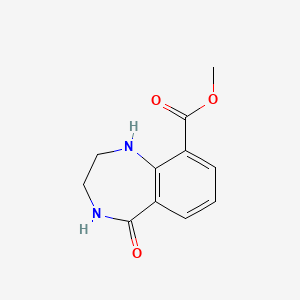
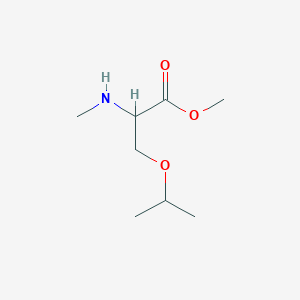
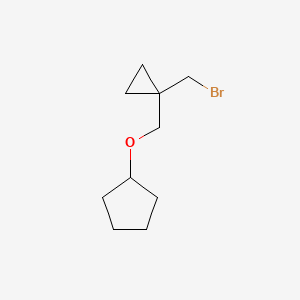
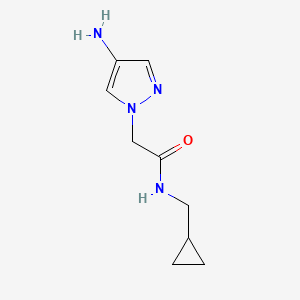
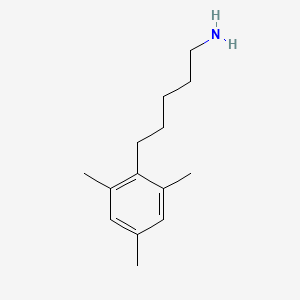
![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
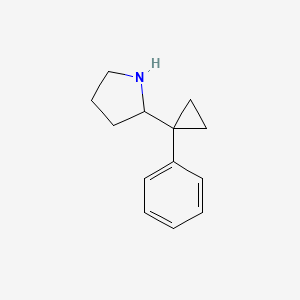
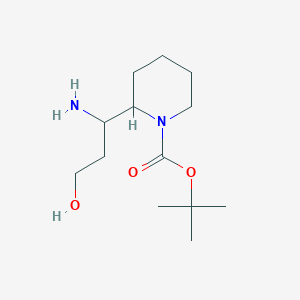
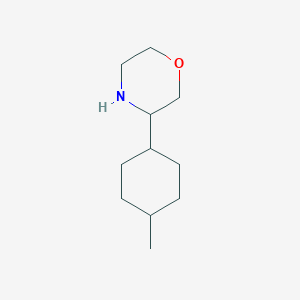
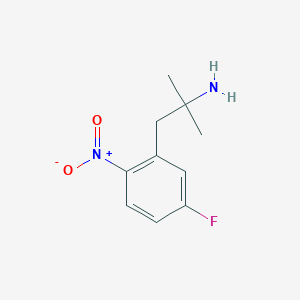
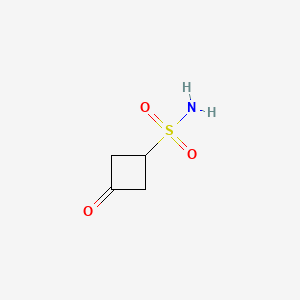
![[1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13528532.png)
